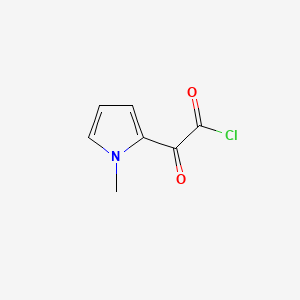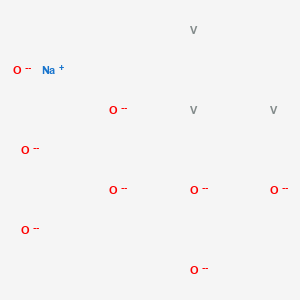
4-Oxo-4-phenyl-1-acetoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-phenyl-1-acetoxybutane is an organic compound with the molecular formula C12H14O3 It is a derivative of butanoic acid, featuring a phenyl group and an acetoxy group attached to the butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Oxo-4-phenyl-1-acetoxybutane can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction between succinic anhydride and benzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-phenyl-1-acetoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like tripropylammonium fluorochromate in an acetic acid-water medium.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Tripropylammonium fluorochromate in the presence of perchloric acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is 4-oxo-4-phenylbutanoic acid.
Reduction: The major products are 4-phenylbutanol or 4-phenylbutane.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
4-Oxo-4-phenyl-1-acetoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-phenyl-1-acetoxybutane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the reaction rate and mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-4-phenylbutanoic acid
- 4-Phenylbutanol
- 4-Phenylbutane
Uniqueness
4-Oxo-4-phenyl-1-acetoxybutane is unique due to its acetoxy group, which imparts distinct reactivity compared to its analogs. The presence of both a phenyl group and an acetoxy group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
(4-oxo-4-phenylbutyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-10(13)15-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWZAUGWOBHCTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)

![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)
